![molecular formula C22H24N4O2S B11267398 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11267398.png)
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine
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Overview
Description
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a piperazine moiety that is further substituted with a 3,4-dimethylbenzenesulfonyl group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multiple steps. One common method involves the reaction of 4-chloro-6-phenylpyrimidine with 1-(3,4-dimethylbenzenesulfonyl)piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-methylquinoline: Similar structure with a quinoline ring instead of a pyrimidine ring.
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: Contains a morpholine ring and a tetrahydroquinazoline moiety.
Uniqueness
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine is unique due to its specific combination of a pyrimidine ring, a phenyl group, and a piperazine moiety substituted with a 3,4-dimethylbenzenesulfonyl group
Properties
Molecular Formula |
C22H24N4O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine |
InChI |
InChI=1S/C22H24N4O2S/c1-17-8-9-20(14-18(17)2)29(27,28)26-12-10-25(11-13-26)22-15-21(23-16-24-22)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3 |
InChI Key |
ALDJBVZKEQFUJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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